molecular formula C13H10N2O2S B8633216 2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B8633216
M. Wt: 258.30 g/mol
InChI Key: FIZIQXDZKYRYFY-UHFFFAOYSA-N
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Patent
US07872003B2

Procedure details

To a suspension of 2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one (30.31 g, 0.12 mol) in acetic acid (170 mL) was added 48% aqueous hydrogen bromide (170 mL) and the mixture heated under reflux for 48 hours. The mixture was then cooled in ice-water and diluted with water (200 mL). The grey solid was collected by filtration, washed with water and dried to give compound 3 (28.58 g, 100%).
Quantity
30.31 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[NH:10][C:11](=[O:18])[C:12]3[S:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH:6]=[CH:7][CH:8]=1.Br>C(O)(=O)C.O>[OH:2][C:3]1[CH:4]=[C:5]([C:9]2[NH:10][C:11](=[O:18])[C:12]3[S:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
30.31 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1NC(C2=C(N1)C=CS2)=O
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
Br
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The grey solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1NC(C2=C(N1)C=CS2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.58 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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